VTP-27999 Hydrochloride

Description

Properties

IUPAC Name |

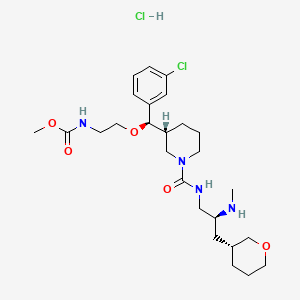

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41ClN4O5.ClH/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);1H/t19-,21-,23+,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXSPYSCCJMHRQ-VIEYARBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735362 | |

| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264191-73-2 | |

| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Mechanism of Action: Direct Renin Inhibition

An In-depth Technical Guide on the Core Mechanism of Action of VTP-27999 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the mechanism of action of this compound. Contrary to potential initial misconceptions, VTP-27999 is not a Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor. Instead, it is a potent and selective direct renin inhibitor.[1][2] This document details its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), presents key quantitative data from preclinical and clinical studies, outlines the experimental protocols used to elucidate its activity, and provides visual representations of its mechanism and experimental workflows.

VTP-27999 is an alkyl amine renin inhibitor designed for the potential treatment of hypertension and end-organ diseases.[1][2] Its primary mechanism of action is the direct inhibition of renin, a highly selective aspartyl protease.[3] Renin is the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular function.[3]

By binding to the active site of renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in the levels of angiotensin II and aldosterone, key effectors of the RAAS that promote vasoconstriction, sodium retention, and inflammation.[3][4] The high selectivity of VTP-27999 for renin suggests a potentially superior therapeutic profile compared to other RAAS inhibitors like ACE inhibitors or ARBs, which act at later points in the cascade.[3]

A key differentiator of VTP-27999 compared to other renin inhibitors like aliskiren is its effect on prorenin and renin immunoreactivity. Studies have shown that VTP-27999 increases renin immunoreactivity in assays by affecting the affinity of the active site-directed antibody, and it does not induce a conformational change in prorenin.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for VTP-27999 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay Conditions | Reference |

| Renin Inhibition IC50 | 0.47 nM | Human | Purified recombinant human renin (36 pM) in buffer. | [3] |

| Renin Inhibition IC50 | 0.30 nM | Human | Purified recombinant human renin (0.3 nM) in buffer. | [3] |

| Plasma Renin Activity (PRA) IC50 | 1.1 nM | Human | In the presence of human plasma. | [3] |

| CYP3A4 Inhibition IC50 | >30,000 nM | Human | Human liver microsomes. | [3] |

| Intracellular Renin Inhibition IC50 | 27 nM | Human | Human mast cell line HMC-1. | [6] |

Table 2: Preclinical Pharmacokinetics

| Species | Oral Bioavailability (%) |

| Rat | 37% |

| Cynomolgus Monkey | 18% |

| Dog | >15% |

Table 3: Clinical Pharmacodynamics in Healthy Volunteers (10-day treatment)

| VTP-27999 Dose | Maximum Plasma Renin Induction (fold-increase) | Change in Renal Plasma Flow (mL/min/1.73 m²) |

| 75 mg | - | +17.2 |

| 150 mg | - | +63.1 |

| 300 mg | ~100 | +97.5 |

| 600 mg | ~350 | +115.2 |

| Aliskiren 300 mg | ~50 | +62.6 |

| Placebo | - | -8.9 |

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and VTP-27999 Inhibition

The following diagram illustrates the RAAS cascade and the specific point of inhibition by VTP-27999.

Caption: The RAAS cascade showing VTP-27999 directly inhibiting renin.

Experimental Workflow: In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model

The diagram below outlines the typical workflow for assessing the in vivo efficacy of renin inhibitors like VTP-27999 in a hypertensive animal model.

Caption: Workflow for evaluating VTP-27999 efficacy in a dTGR model.

Detailed Methodologies for Key Experiments

In Vitro Renin Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of VTP-27999 against purified human renin.

-

Methodology Summary: The inhibition of purified recombinant human renin was measured in a buffer system.[3] The assay typically involves combining a fixed concentration of the enzyme (e.g., 36 pM or 0.3 nM) with varying concentrations of the inhibitor (VTP-27999).[3] A fluorogenic renin substrate is then added, and the rate of cleavage is monitored over time using a fluorescence plate reader. The IC50 value is calculated by fitting the dose-response curve of inhibition. For plasma renin activity (PRA) assays, the same principle is applied, but the reaction is conducted in human plasma, which contains endogenous angiotensinogen.[3]

CYP3A4 Inhibition Assay

-

Objective: To assess the potential for drug-drug interactions by measuring the inhibition of Cytochrome P450 3A4.

-

Methodology Summary: The assay was performed using human liver microsomes as the source of the CYP3A4 enzyme.[3] A specific substrate for CYP3A4 is incubated with the microsomes in the presence of varying concentrations of VTP-27999. The rate of metabolism of the substrate is measured, typically by quantifying the formation of a specific metabolite using LC-MS/MS. The IC50 is then determined from the dose-response curve. An IC50 value of >30 µM indicates low potential for CYP3A4-mediated drug interactions.[3]

In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

-

Objective: To evaluate the oral efficacy and duration of action of VTP-27999 in a relevant animal model of hypertension.

-

Methodology Summary: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen were used.[3] These animals develop severe hypertension that is dependent on human renin. Mean arterial blood pressure (MAP) was monitored, often via telemetry. After establishing a baseline MAP, a single oral dose of VTP-27999 (e.g., 10 mg/kg) was administered. The reduction in MAP from baseline was then measured over a 24-hour period to determine the magnitude and duration of the antihypertensive effect.[3]

Clinical Study in Healthy Volunteers

-

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of VTP-27999 in humans.

-

Methodology Summary: A single or multiple ascending dose study was conducted in healthy volunteers.[4] Subjects were often sodium-depleted to activate the RAAS. Participants received once-daily doses of VTP-27999 (e.g., 75, 150, 300, or 600 mg), placebo, or an active comparator like aliskiren for a specified period (e.g., 10 days).[4][6] Blood and urine samples were collected at various time points to measure plasma drug concentration, plasma renin activity, plasma renin concentration, angiotensin II, and aldosterone levels.[4] Renal plasma flow was also assessed as a biomarker of renal vascular function.[6]

Conclusion

This compound is a potent, selective, and orally bioavailable direct renin inhibitor. Its mechanism of action at the top of the RAAS cascade provides a comprehensive blockade of this key blood pressure-regulating pathway. Preclinical and clinical data have demonstrated its efficacy in inhibiting renin activity, reducing downstream effectors, and lowering blood pressure. The detailed experimental protocols outlined in this guide provide a basis for understanding how the activity of VTP-27999 was characterized. This molecule represents a significant example of structure-based drug design applied to the development of novel antihypertensive agents.

References

- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Increased Arterial Stiffness in Systemic Lupus Erythematosus (SLE) Patients at Low Risk for Cardiovascular Disease: A Cross-Sectional Controlled Study | PLOS One [journals.plos.org]

- 6. ahajournals.org [ahajournals.org]

VTP-27999: A Selective Renin Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable, non-peptidic alkyl amine direct renin inhibitor.[1] Developed for the potential treatment of hypertension and end-organ diseases, it acts at the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2][3] This document provides a comprehensive technical overview of VTP-27999, summarizing its pharmacological properties, selectivity profile, and key experimental data. Detailed methodologies for the core experiments are provided, along with visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific foundation.

Introduction: The Role of Renin in the RAAS Cascade

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[3] Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of this cascade. It cleaves angiotensinogen to produce angiotensin I (Ang I).[3] Ang I is subsequently converted to the potent vasoconstrictor, angiotensin II (Ang II), by the angiotensin-converting enzyme (ACE).[3] Ang II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1]

Direct inhibition of renin offers a highly specific approach to downregulating the entire RAAS cascade, potentially offering therapeutic advantages over other RAAS-targeting agents like ACE inhibitors and angiotensin receptor blockers (ARBs).[1] VTP-27999 was designed as a direct renin inhibitor to provide a novel therapeutic option for managing conditions associated with RAAS overactivation.

Mechanism of Action of VTP-27999

VTP-27999 is a direct inhibitor of the enzymatic activity of renin. By binding to the active site of renin, it prevents the cleavage of angiotensinogen to Ang I, thereby reducing the production of Ang I and, consequently, Ang II and aldosterone.[4] This leads to a dose-dependent decrease in plasma renin activity (PRA), and a reduction in the downstream effects of Ang II, such as vasoconstriction and aldosterone-mediated sodium retention.[4] Clinical studies have demonstrated that administration of VTP-27999 leads to a rapid and sustained suppression of PRA.[5]

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VTP-27999.

Table 1: In Vitro Potency and Selectivity of VTP-27999

| Parameter | Species | Value | Reference |

| Renin Inhibition IC50 | Human | 27 nM | [6] |

| Selectivity vs. Cathepsin D | Human | >1000-fold | [1] |

| Selectivity vs. Cathepsin E | Human | >1000-fold | [1] |

| Selectivity vs. β-secretase | Human | >1000-fold | [1] |

| CYP3A4 Inhibition IC50 | Human | >30 µM | [3] |

Table 2: Pharmacokinetic Properties of VTP-27999

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 37% | [1][3] |

| Monkey | 18% | [1][3] | |

| Dog | >15% | [1][7] | |

| Terminal Half-life (t1/2) | Human | 24-30 hours | [4][5] |

| Time to Maximum Concentration (Tmax) | Human | 1-4 hours | [4][5] |

| Plasma Protein Binding (Free Fraction) | Human | 22-29% | [1][3] |

Table 3: Clinical Pharmacodynamic Effects of VTP-27999 (in salt-depleted healthy volunteers)

| Parameter | Dose | Effect | Reference |

| Plasma Renin Activity (PRA) | 75-600 mg | Dose-dependent suppression | [4][5] |

| Plasma Renin Concentration (PRC) | 75-600 mg | Dose-dependent increase (up to 350-fold) | [5][8] |

| Angiotensin II | 75-600 mg | Decrease | [4] |

| Aldosterone | 75-600 mg | Decrease | [4] |

| Blood Pressure | 75-600 mg | Decrease (comparable to 300 mg aliskiren) | [4][5] |

| Renal Plasma Flow (RPF) | 75-600 mg | Dose-dependent increase | [6][9] |

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol outlines a typical fluorometric assay to determine the in vitro potency of VTP-27999 in inhibiting human renin activity.

Caption: Workflow for the in vitro fluorometric renin inhibition assay.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

VTP-27999

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of VTP-27999 in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well plate, add the assay buffer, VTP-27999 dilutions (or vehicle control), and recombinant human renin.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 1-2 minutes (Excitation: ~340 nm, Emission: ~490 nm).

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of VTP-27999 relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the VTP-27999 concentration and fitting the data to a four-parameter logistic equation.

Off-Target Selectivity Profiling

To assess the selectivity of VTP-27999, its inhibitory activity is tested against a panel of other proteases, particularly other aspartyl proteases, and a broader panel of receptors and enzymes.

Protocol for Aspartyl Protease Selectivity:

-

Individual enzymatic assays are conducted for other aspartyl proteases such as Cathepsin D, Cathepsin E, and β-secretase.

-

The assay conditions (e.g., buffer, substrate) are optimized for each specific enzyme.

-

VTP-27999 is tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.

-

If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value.

-

Selectivity is expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for renin.

Broad Panel Screening:

-

VTP-27999 is submitted to a contract research organization (CRO) for screening against a large panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) in binding or functional assays.

-

Results are reported as the percentage of inhibition or activation, with a threshold (e.g., >50%) used to identify potential off-target interactions that may warrant further investigation.

In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

The dTGR model, which expresses both human renin and human angiotensinogen, is a relevant model for testing the efficacy of human renin inhibitors.[1]

Procedure:

-

Male or female dTGRs are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.

-

After a recovery period and baseline data collection, the rats are orally administered a single dose of VTP-27999 or vehicle.

-

Blood pressure and heart rate are continuously monitored for at least 24 hours post-dosing.

-

The change in mean arterial pressure (MAP) from baseline is calculated for each treatment group.

-

The efficacy of VTP-27999 is determined by the magnitude and duration of the blood pressure reduction compared to the vehicle-treated group.

Oral Bioavailability Studies

Oral bioavailability is determined by comparing the plasma concentration-time profile of VTP-27999 after oral administration to that after intravenous (IV) administration.

Procedure:

-

Animals (e.g., rats, monkeys, dogs) are divided into two groups: one receiving an IV dose and the other an oral dose of VTP-27999.

-

For the oral group, VTP-27999 is administered via oral gavage. For the IV group, the compound is administered via a suitable vein (e.g., jugular).

-

Serial blood samples are collected at predetermined time points after dosing.

-

Plasma is separated, and the concentration of VTP-27999 is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters, including the area under the curve (AUC), are calculated for both routes of administration.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Safety and Tolerability

In a multiple ascending dose study in salt-depleted healthy volunteers, VTP-27999 was generally well-tolerated at doses up to 600 mg daily for 10 days, with no significant safety issues reported.[5] There were no drug-related discontinuations or significant adverse events.[8] However, at doses of 300 mg and higher, the significant rise in plasma renin concentration led to a rebound increase in angiotensin II and aldosterone levels after drug cessation, suggesting an upper limit to the beneficial effects of excessive renin inhibition.[4][5]

Conclusion

VTP-27999 is a potent and selective direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile that supports once-daily oral dosing.[5] It effectively suppresses the RAAS, leading to reductions in blood pressure.[4] The extensive preclinical and clinical data demonstrate its potential as a therapeutic agent for hypertension and other RAAS-mediated diseases. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar renin inhibitors. The unique pharmacodynamic response at higher doses highlights important considerations for the therapeutic window of direct renin inhibition.

References

- 1. manuals.plus [manuals.plus]

- 2. ahajournals.org [ahajournals.org]

- 3. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High human renin hypertension in transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. ibl-america.com [ibl-america.com]

- 7. labcorp.com [labcorp.com]

- 8. selectscience.net [selectscience.net]

- 9. researchgate.net [researchgate.net]

VTP-27999: A Technical Deep Dive into its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VTP-27999, a potent and selective alkyl amine renin inhibitor. VTP-27999 emerged from a structure-guided drug design program aimed at optimizing a lead compound to achieve clinical utility for the treatment of hypertension and related cardiovascular and renal diseases. This document summarizes key quantitative data, outlines experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and design logic.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this cascade, making it a prime target for therapeutic intervention.[1] Direct renin inhibitors (DRIs) offer a promising approach to modulating the RAAS at its origin. VTP-27999 was developed as a nonpeptidic, orally bioavailable DRI with improved potency and selectivity over earlier compounds.[1][2]

Mechanism of Action: Direct Renin Inhibition

VTP-27999 functions as a direct inhibitor of the enzyme renin. By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire RAAS cascade. This mode of action is depicted in the following signaling pathway.

Structure-Activity Relationship (SAR) of VTP-27999 and its Analogs

The development of VTP-27999 (compound 9) was the result of a systematic, structure-guided optimization of a lead compound (compound 2).[1] The primary goals of this optimization were to reduce inhibition of the cytochrome P450 enzyme CYP3A4 while maintaining or improving potency against renin and oral bioavailability.[1]

The key structural modifications leading to VTP-27999 focused on the S1 pocket of the renin active site. Replacing the cyclohexylmethyl group of the lead compound with a (R)-(tetrahydropyran-3-yl)methyl group and altering its attachment point were crucial for achieving the desired pharmacological profile.[1][2] The rationale behind this design is illustrated below.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic properties of VTP-27999 and key analogs.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Renin IC50 (nM) | PRA IC50 (nM) | CYP3A4 IC50 (µM) |

| 1 (Aliskiren) | 0.53 | 0.65 | >30 |

| 2 (Lead) | 0.82 | - | 4.6 |

| 3 | 0.42 | 0.48 | 28 |

| 9 (VTP-27999) | 0.30 | 1.1 | >30 |

Data sourced from "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility".[1]

Table 2: Pharmacokinetic Parameters

| Compound | Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |

| 1 (Aliskiren) | Rat | 2.6 | - |

| Monkey | 2.4 | - | |

| 2 (Lead) | Rat | <10 | Medium |

| Monkey | <10 | Low | |

| 3 | Rat | 5 | - |

| Monkey | 4 | - | |

| 9 (VTP-27999) | Rat | 37 | - |

| Monkey | 18 | - | |

| Dog | >15 | - |

Data sourced from "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility".[1]

Experimental Protocols

Detailed experimental protocols were referenced as being in the supporting information of the primary publication, which was not accessible through the performed searches. The following are generalized protocols for the key assays based on standard industry practices.

Renin Inhibition Assay (Generalized Protocol)

This assay determines the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human renin.

Workflow:

Methodology:

-

Reagents: Recombinant human renin, a synthetic angiotensinogen substrate, assay buffer, and the test compound (e.g., VTP-27999).

-

Procedure: The test compound is serially diluted and pre-incubated with renin in the assay buffer. The enzymatic reaction is initiated by the addition of the angiotensinogen substrate.

-

Detection: The reaction is stopped after a defined period, and the amount of angiotensin I produced is quantified, typically using a method such as FRET (Fluorescence Resonance Energy Transfer) or an immunoassay.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the renin activity (IC50) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

CYP3A4 Inhibition Assay (Generalized Protocol)

This assay evaluates the potential of a test compound to inhibit the metabolic activity of cytochrome P450 3A4, a key enzyme involved in drug metabolism.

Methodology:

-

System: Human liver microsomes are used as the source of CYP3A4.

-

Substrate: A specific fluorescent or luminescent probe substrate for CYP3A4 is used.

-

Procedure: The test compound is incubated with human liver microsomes and the probe substrate in the presence of a cofactor such as NADPH.

-

Detection: The formation of the metabolized product is monitored over time by measuring the change in fluorescence or luminescence.

-

Data Analysis: The IC50 value is calculated similarly to the renin inhibition assay, representing the concentration of the test compound that causes 50% inhibition of CYP3A4 activity.

Clinical Development

A multiple ascending dose study of VTP-27999 was conducted in healthy, salt-depleted volunteers. The study demonstrated that VTP-27999 was well-tolerated and led to a dose-dependent suppression of plasma renin activity. Notably, at higher doses, VTP-27999 induced a more significant increase in plasma renin concentration compared to aliskiren, suggesting a greater degree of intrarenal renin inhibition.

Conclusion

VTP-27999 is a potent, selective, and orally bioavailable direct renin inhibitor identified through a rigorous structure-guided optimization process. The key to its improved profile was the strategic modification of the S1 binding pocket interactions, which successfully mitigated off-target effects on CYP3A4 while enhancing pharmacokinetic properties. The preclinical and early clinical data for VTP-27999 underscore its potential as a therapeutic agent for managing hypertension and related disorders by effectively targeting the RAAS at its origin. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.

References

VTP-27999: A Novel Direct Renin Inhibitor for Renin-Angiotensin-Aldosterone System Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable direct renin inhibitor that has demonstrated significant modulation of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the preclinical and clinical data available for VTP-27999, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its effects on key components of the RAAS. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in understanding the profile of this clinical candidate.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension and other cardiovascular and renal diseases. Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I.[1][2] Direct renin inhibition, therefore, represents a primary therapeutic target for attenuating the downstream effects of the RAAS, including the production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone.

VTP-27999 is an alkyl amine-based, non-peptidic direct renin inhibitor that has been investigated for its potential in treating hypertension and related conditions.[3][4] This document details the mechanism of action, in vitro and in vivo pharmacology, and clinical findings related to VTP-27999's interaction with the RAAS.

Mechanism of Action

VTP-27999 directly binds to the active site of renin, competitively inhibiting its enzymatic activity. This blockade at the apex of the RAAS cascade leads to a reduction in the production of angiotensin I and, consequently, decreases in the levels of angiotensin II and aldosterone.

Signaling Pathway

The following diagram illustrates the canonical RAAS pathway and the point of intervention for VTP-27999.

References

- 1. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II, independent of plasma renin activity, contributes to the hypertension of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

VTP-27999 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 Hydrochloride is a potent and selective, orally bioavailable alkyl amine inhibitor of the enzyme renin.[1][2] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin represents a key therapeutic target for the management of hypertension and related cardiovascular and renal diseases. This document provides an in-depth technical overview of VTP-27999, encompassing its discovery through structure-based drug design, a detailed synthetic pathway, comprehensive in vitro and in vivo pharmacological data, and its mechanism of action within the RAAS cascade.

Discovery and Rationale

VTP-27999 was developed through a structure-guided optimization of a series of nonpeptidic alkyl amine renin inhibitors.[1][3] The primary objective was to improve upon earlier compounds by enhancing oral bioavailability and minimizing off-target effects, particularly the inhibition of cytochrome P450 3A4 (CYP3A4), a common liability in this class of drugs.[1][3]

X-ray crystallography of early-generation inhibitors bound to the active site of human renin (PDB code: 3KM4) provided the structural basis for the design of VTP-27999.[1][3] Molecular modeling indicated that replacing a cyclohexylmethyl group in the S1 pocket of the enzyme with an (R)-(tetrahydropyran-3-yl)methyl group could establish a favorable hydrogen bond with the side chain of Thr77 in the flap region of the protein.[1][3] This modification, combined with a different attachment point on the core scaffold, was predicted to maintain high renin potency while reducing affinity for the more hydrophobic active site of CYP3A4.[1] This rational design approach led to the identification of VTP-27999 (also referred to as compound 9 in some literature) as a clinical candidate with an improved pharmacological profile.[1][3]

Synthesis of this compound

The synthesis of VTP-27999 is accomplished through a multi-step sequence. A key step in the synthesis involves the formation of a central urea linkage. The final steps in the synthesis of a closely related analog are depicted in the literature, and a complete synthetic scheme and procedures are provided in the supporting information of the primary publication.

A detailed, step-by-step synthesis protocol, as would be found in the supporting information of the cited literature, is proprietary and not publicly available in the search results. The following is a generalized representation based on the available information.

Experimental Workflow for Synthesis

Caption: Generalized synthetic workflow for this compound.

Pharmacological Data

The pharmacological profile of VTP-27999 has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

| Parameter | VTP-27999 | Aliskiren |

| Renin Inhibition IC50 (nM) | ||

| Low Renin Concentration | 0.47 | 0.6 |

| High Renin Concentration | 0.30 | N/A |

| Plasma Renin Activity (PRA) | 1.1 | N/A |

| CYP3A4 Inhibition IC50 (µM) | >30 | N/A |

| Selectivity | >1000x over other aspartyl proteases | N/A |

Data compiled from multiple sources.[1][3][4]

Pharmacokinetic Properties

| Species | Oral Bioavailability (%) | Tmax (hours) | Half-life (hours) |

| Rat | 37 | N/A | N/A |

| Monkey | 18 | N/A | N/A |

| Human | ~10-fold higher than aliskiren | 1-4 | 24-30 |

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key assays used in the characterization of VTP-27999.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of VTP-27999 against recombinant human renin.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by renin. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.

Generalized Protocol:

-

Recombinant human renin is incubated with varying concentrations of VTP-27999 in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).

-

A fluorogenic peptide substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, is added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

The fluorescence is measured at appropriate excitation (e.g., 340 nm) and emission (e.g., 490 nm) wavelengths.

-

The IC50 value is calculated from the concentration-response curve.

Experimental Workflow for Renin Inhibition Assay

Caption: Workflow for the in vitro renin inhibition assay.

CYP3A4 Inhibition Assay

Objective: To assess the potential of VTP-27999 to inhibit the major drug-metabolizing enzyme, CYP3A4.

Principle: The assay measures the metabolism of a specific CYP3A4 substrate by human liver microsomes. A decrease in metabolite formation in the presence of the test compound indicates inhibition.

Generalized Protocol:

-

Human liver microsomes are incubated with a probe substrate for CYP3A4 (e.g., midazolam or testosterone) and varying concentrations of VTP-27999.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

The incubation is carried out at 37°C and then terminated.

-

The formation of the metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is quantified by LC-MS/MS.

-

The IC50 value is determined from the inhibition curve.

In Vivo Hypertension Model

Objective: To evaluate the antihypertensive efficacy of VTP-27999 in a relevant animal model.

Model: Double transgenic rats (dTGR) expressing both human renin and human angiotensinogen. These animals exhibit a renin-dependent form of severe hypertension.[1]

Generalized Protocol:

-

dTGRs are instrumented with telemetry devices for continuous monitoring of blood pressure.

-

A baseline blood pressure is established.

-

VTP-27999 is administered orally at various doses.

-

Mean arterial blood pressure (MAP) is monitored over a 24-hour period or longer to assess the magnitude and duration of the antihypertensive effect.

Mechanism of Action: Inhibition of the RAAS Pathway

VTP-27999 exerts its therapeutic effect by directly inhibiting renin, the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By binding to the active site of renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I.[1] This, in turn, reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone release. The net effect is a reduction in blood pressure and a decrease in sodium and water retention.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of VTP-27999

Caption: VTP-27999 inhibits renin, the initial step of the RAAS cascade.

Conclusion

This compound is a rationally designed, potent, and selective renin inhibitor with favorable pharmacokinetic properties. Its discovery highlights the power of structure-based drug design in optimizing lead compounds to achieve a desired therapeutic profile. The comprehensive in vitro and in vivo data demonstrate its efficacy in inhibiting the RAAS pathway and lowering blood pressure. As a direct renin inhibitor, VTP-27999 offers a promising therapeutic strategy for the management of hypertension and related end-organ diseases.

References

- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood pressure reduction and diabetes insipidus in transgenic rats deficient in brain angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

Preclinical Pharmacology of VTP-27999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of VTP-27999, a potent and selective alkyl amine renin inhibitor. The information presented herein is intended to support further research and development efforts in the field of cardiovascular disease, particularly hypertension and end-organ damage. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

VTP-27999 is a direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][2] Renin, an aspartyl protease primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[2] Angiotensin II mediates its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis.[2] By directly inhibiting renin, VTP-27999 effectively blocks the entire downstream cascade, offering a potentially superior therapeutic profile compared to ACE inhibitors and angiotensin receptor blockers (ARBs).[2]

References

VTP-27999 Hydrochloride: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 Hydrochloride is a potent and selective, orally bioavailable, nonpeptidic alkyl amine direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), VTP-27999 offers a promising mechanism for blood pressure control. This document provides an in-depth technical overview of VTP-27999, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in hypertension research.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance.[1] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the initial and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[1] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension. Direct renin inhibitors (DRIs) block the RAAS at its origin, offering a potentially more complete blockade compared to other agents like angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs).

VTP-27999 was developed as a highly potent direct renin inhibitor with improved oral bioavailability over earlier compounds.[1] This guide summarizes the key technical information available on this compound for researchers in the field of hypertension and cardiovascular drug discovery.

Mechanism of Action

VTP-27999 is a direct inhibitor of the enzyme renin. It binds to the active site of renin, preventing the cleavage of angiotensinogen to angiotensin I. This inhibition leads to a downstream reduction in the levels of angiotensin II and aldosterone, resulting in vasodilation and decreased sodium and water retention, which collectively contribute to a lowering of blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Inhibition by VTP-27999

Caption: The RAAS pathway and the inhibitory action of VTP-27999 on renin.

Preclinical Pharmacology

In Vitro Potency and Selectivity

VTP-27999 is a highly potent inhibitor of human renin. Its inhibitory activity has been assessed in various in vitro assays. The selectivity of VTP-27999 is a key feature, with significantly less activity against other enzymes, including related aspartyl proteases and cytochrome P450 enzymes.

| Parameter | VTP-27999 (Compound 9) | Reference Compound (Aliskiren) |

| Renin IC50 (nM, low renin) | 0.30 | 0.53 |

| Renin IC50 (nM, high renin) | 0.47 | 0.40 |

| Plasma Renin Activity IC50 (nM) | 1.1 | 0.65 |

| CYP3A4 IC50 (µM) | >30 | Not reported in this study |

| Source: Jia L, et al. ACS Med Chem Lett. 2011.[1] |

In Vivo Efficacy in a Hypertensive Animal Model

The antihypertensive effect of VTP-27999 was evaluated in a double transgenic rat (dTGR) model expressing human renin and human angiotensinogen. These animals exhibit a form of hypertension that is dependent on the human renin-angiotensin system.

| Parameter | VTP-27999 (10 mg/kg, p.o.) |

| Maximum Reduction in Mean Arterial Pressure (MAP) | Data not explicitly quantified in the primary publication, but graphical representation shows a significant and sustained reduction. |

| Duration of Action | Provided a greater reduction in MAP at 24 hours and a longer duration of action compared to a reference compound.[1] |

| Source: Jia L, et al. ACS Med Chem Lett. 2011.[1] |

Pharmacokinetics in Animals

| Species | Oral Bioavailability (%) |

| Rat | 37 |

| Cynomolgus Monkey | 18 |

| Dog | >15 |

| Source: Jia L, et al. ACS Med Chem Lett. 2011.[1] |

Clinical Pharmacology

Pharmacokinetics in Humans

A multiple ascending dose study was conducted in healthy, salt-depleted volunteers to evaluate the pharmacokinetics of VTP-27999.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1 - 4 hours |

| Terminal Half-life (t1/2) | 24 - 30 hours |

| Dose Proportionality | Pharmacokinetics were dose-proportional. |

| Accumulation (Day 10 vs Day 1) | Cmax increased by ~50%, and AUC approximately doubled. |

| Source: Balcarek J, et al. Hypertension. 2014. |

Pharmacodynamics in Humans

The study in healthy volunteers also assessed the pharmacodynamic effects of VTP-27999 on the RAAS.

| Parameter | Effect of VTP-27999 |

| Plasma Renin Activity (PRA) | Remained suppressed during the 24-hour dosing interval at all doses. |

| Plasma Renin Concentration (PRC) | Dose-dependent increase, with a maximal 350-fold induction. This was greater than with aliskiren, suggesting significant intrarenal renin inhibition. |

| Plasma Angiotensin II | Decreased. |

| Plasma Aldosterone | Decreased. |

| Urinary Aldosterone Excretion | Decreased versus placebo on day 1. However, on day 10, it was higher in the 300- and 600-mg dose groups compared with baseline. |

| Blood Pressure | Decreased to a similar degree as aliskiren in salt-depleted normotensive volunteers. |

| Source: Balcarek J, et al. Hypertension. 2014. |

Experimental Protocols

In Vitro Renin Inhibition Assay

Objective: To determine the in vitro potency of VTP-27999 in inhibiting recombinant human renin.

Materials:

-

Recombinant human renin

-

Synthetic renin substrate (e.g., angiotensinogen or a fluorescently labeled peptide substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of VTP-27999 in the assay buffer.

-

In a microplate, add the renin enzyme to each well.

-

Add the different concentrations of VTP-27999 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the renin substrate to each well.

-

Monitor the reaction kinetics (e.g., fluorescence intensity or product formation) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Caption: Workflow for the in vitro renin inhibition assay.

Double Transgenic Rat (dTGR) Model of Hypertension

Objective: To evaluate the in vivo antihypertensive efficacy of VTP-27999.

Animal Model:

-

Double transgenic rats heterozygous for the human renin and human angiotensinogen genes. These rats develop severe hypertension due to the overactivity of the human RAAS.[2][3]

Protocol:

-

House the dTGRs under standard laboratory conditions with access to food and water ad libitum.

-

Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period after surgery.

-

Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

-

Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg). A vehicle control group should be included.

-

Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.

-

Analyze the data to determine the time course of the blood pressure-lowering effect, the maximum reduction in mean arterial pressure (MAP), and the duration of action.

Caption: Experimental workflow for the dTGR hypertension model.

Summary and Conclusion

This compound is a potent and selective direct renin inhibitor with demonstrated efficacy in a preclinical model of hypertension and favorable pharmacokinetic and pharmacodynamic properties in humans. Its mechanism of action, targeting the initial step of the RAAS cascade, makes it a valuable tool for hypertension research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers investigating the role of renin inhibition in cardiovascular disease and developing novel antihypertensive therapies. Further research may be warranted to fully elucidate its long-term efficacy and safety profile in hypertensive populations.

References

VTP-27999: A Technical Guide on its Role in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP-27999 is a potent, orally bioavailable, nonpeptidic direct renin inhibitor that has demonstrated significant potential in modulating the renin-angiotensin-aldosterone system (RAAS). As the initial and rate-limiting step in the RAAS cascade, renin is a prime therapeutic target for managing cardiovascular and renal diseases.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on VTP-27999, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and its effects in cardiovascular models. The information presented is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and investigational profile of this compound.

Mechanism of Action

VTP-27999 is an alkyl amine that acts as a direct inhibitor of the enzyme renin.[2] Renin is an aspartyl protease that cleaves angiotensinogen to form angiotensin I (Ang I).[1] This is the first and rate-limiting step in the RAAS cascade, a critical hormonal system that regulates blood pressure, and fluid and electrolyte balance.[1] By directly binding to the active site of renin, VTP-27999 blocks the conversion of angiotensinogen to Ang I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II (Ang II) and, subsequently, aldosterone.[3] This upstream inhibition of the RAAS cascade is a key mechanism for its potential therapeutic effects in cardiovascular diseases.[4]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of renin in the RAAS and the point of inhibition by VTP-27999.

Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy, salt-depleted volunteers have characterized the pharmacokinetic and pharmacodynamic profile of VTP-27999.

Pharmacokinetics

VTP-27999 is rapidly absorbed after oral administration, reaching maximum plasma concentrations (Cmax) between 1 to 4 hours.[3][5] It exhibits a multi-exponential decay from plasma with a terminal half-life of 24 to 30 hours, supporting once-daily dosing.[3][5] The pharmacokinetics are dose-proportional.[3] VTP-27999 has a significantly higher oral bioavailability (approximately 10-fold greater) than the first-generation direct renin inhibitor, aliskiren.[3]

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | 1 - 4 hours | [3][5] |

| Terminal Half-life (t1/2) | 24 - 30 hours | [3][5] |

| Dosing Regimen | Once daily | [3] |

| Bioavailability | ~10-fold higher than aliskiren | [3] |

Table 1: Summary of Pharmacokinetic Parameters of VTP-27999 in Healthy Volunteers

Pharmacodynamics

VTP-27999 demonstrates potent and sustained inhibition of plasma renin activity (PRA).[3] A dose-dependent induction of plasma renin concentration (PRC) is observed, which is a characteristic feedback response to RAAS blockade.[3] This induction is greater with VTP-27999 than with aliskiren, suggesting more potent intrarenal renin inhibition.[3] Consequently, VTP-27999 leads to a dose-dependent decrease in plasma Ang II and aldosterone levels.[3]

| Dose of VTP-27999 | Effect on PRA | Effect on PRC | Effect on Ang II | Effect on Aldosterone | Reference |

| 75 mg | Significant suppression | Dose-dependent increase | Decrease | Decrease | [3] |

| 150 mg | Significant suppression | Dose-dependent increase | Decrease | Decrease | [3] |

| 300 mg | Significant suppression | Dose-dependent increase | Decrease | Decrease | [3] |

| 600 mg | Significant suppression | Maximally 350-fold increase | Decrease | Decrease | [3] |

Table 2: Summary of Pharmacodynamic Effects of VTP-27999 in Healthy Volunteers (10-day treatment)

Role in Cardiovascular Disease Models

While extensive data in specific cardiovascular disease models are limited in the public domain, the profound impact of VTP-27999 on the RAAS suggests its therapeutic potential in a range of cardiovascular conditions where this system is pathologically activated, including hypertension, heart failure, and atherosclerosis-related vascular dysfunction.

Hypertension

The primary preclinical evidence for VTP-27999 in a cardiovascular disease model comes from a study in double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen. This model develops severe, renin-dependent hypertension.[6]

Quantitative Data

| Compound | Dose | Effect on Mean Arterial Pressure (MAP) | Duration of Action | Reference |

| VTP-27999 | 10 mg/kg p.o. | Greater reduction than aliskiren | Longer than aliskiren | |

| Aliskiren | 10 mg/kg p.o. | Reduction in MAP | Shorter than VTP-27999 |

Table 3: Efficacy of VTP-27999 in a Double Transgenic Rat Model of Hypertension

Experimental Protocol: Double Transgenic Rat (dTGR) Model of Hypertension

-

Animal Model: Double transgenic rats expressing human renin and angiotensinogen. These animals develop severe hypertension dependent on human renin.[6] A variation of this model involves pre-treatment with an ACE inhibitor like enalapril from a young age to stabilize the hypertension and improve survival, allowing for longer-term studies.[6]

-

Treatment: Single oral gavage of VTP-27999 (e.g., 10 mg/kg) or a comparator compound (e.g., aliskiren) or vehicle.[6]

-

Blood Pressure Measurement: Mean arterial pressure (MAP) is continuously monitored, often using telemetry devices implanted in the animals.[6]

-

Endpoint: The primary endpoint is the change in MAP from baseline and the duration of the blood pressure-lowering effect.[6]

Heart Failure

Direct renin inhibition is a rational therapeutic strategy for heart failure, where the RAAS is chronically activated, contributing to vasoconstriction, sodium and water retention, and adverse cardiac remodeling (fibrosis and hypertrophy).[7][8] Although no specific studies with VTP-27999 in heart failure models are publicly available, its mechanism of action suggests potential benefits.

Potential Experimental Models for Heart Failure:

-

Myocardial Infarction (MI) Model: Ligation of a coronary artery (e.g., the left anterior descending artery) in rodents (mice or rats) leads to an infarct and subsequent cardiac remodeling, culminating in heart failure. A direct renin inhibitor could be administered post-MI to assess its effects on left ventricular function, infarct size, and cardiac fibrosis.

-

Pressure Overload Model (Transverse Aortic Constriction - TAC): Surgical constriction of the transverse aorta in mice or rats induces pressure overload on the left ventricle, leading to hypertrophy and eventual heart failure. This model would be suitable to evaluate the impact of VTP-27999 on the development of cardiac hypertrophy and fibrosis.

Atherosclerosis and Endothelial Dysfunction

The RAAS, particularly Ang II, contributes to the pathogenesis of atherosclerosis through pro-inflammatory and pro-oxidative mechanisms, and by promoting endothelial dysfunction.[9][10] Direct renin inhibition has been shown to reduce atherosclerosis in animal models.[3]

Potential Experimental Models for Atherosclerosis:

-

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice, when fed a high-fat diet, spontaneously develop atherosclerotic lesions that resemble those in humans. VTP-27999 could be administered to these mice to evaluate its effect on plaque formation, composition, and markers of vascular inflammation.

-

Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: Similar to ApoE-/- mice, LDLR-/- mice on a high-fat diet develop hypercholesterolemia and atherosclerosis. This model is also suitable for testing the anti-atherosclerotic potential of direct renin inhibitors.[3]

Effects on Renal Hemodynamics

In salt-depleted healthy volunteers, VTP-27999 has been shown to have beneficial effects on renal hemodynamics, suggesting a potential for renal protection.

Quantitative Data

| Compound | Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) | Reference |

| VTP-27999 | 75 mg | +17.2 mL/min/1.73 m² | Not specified | [3] |

| VTP-27999 | 150 mg | +63.1 mL/min/1.73 m² | Increase | [11] |

| VTP-27999 | 300 mg | +97.5 mL/min/1.73 m² | Increase (maximal effect) | [3][11] |

| VTP-27999 | 600 mg | +115.2 mL/min/1.73 m² | Increase (maximal effect) | [3][11] |

| Aliskiren | 300 mg | +62.6 mL/min/1.73 m² | Increase | [3][11] |

| Placebo | - | -8.9 mL/min/1.73 m² | Not specified | [3] |

Table 4: Effects of VTP-27999 on Renal Hemodynamics in Healthy Volunteers

These data indicate that VTP-27999 can induce significant, dose-dependent increases in RPF and GFR, with maximal effects observed at doses of 300 mg and higher.[11]

Experimental Protocol: Assessment of Renal Hemodynamics in Humans

-

Study Population: Healthy volunteers maintained on a low-sodium diet to activate the RAAS.[11]

-

Intervention: Administration of single or multiple ascending doses of VTP-27999, placebo, and an active comparator (e.g., aliskiren).[3][11]

-

Measurements:

-

Renal Plasma Flow (RPF): Measured by the clearance of para-aminohippurate (PAH).

-

Glomerular Filtration Rate (GFR): Measured by the clearance of iothalamate or a similar marker.

-

-

Procedure: Involves intravenous infusion of PAH and the GFR marker, with timed urine and blood sampling to calculate clearance rates.

Conclusion and Future Directions

VTP-27999 is a potent direct renin inhibitor with a favorable pharmacokinetic profile that leads to robust and sustained suppression of the RAAS. Data from healthy volunteers and a hypertensive animal model demonstrate its efficacy in lowering blood pressure and improving renal hemodynamics, with a greater potency observed compared to aliskiren.

While direct evidence in other cardiovascular disease models such as heart failure and atherosclerosis is currently lacking in the public domain, its mechanism of action strongly supports its therapeutic potential in these conditions. Future research should focus on evaluating the efficacy of VTP-27999 in established preclinical models of heart failure (e.g., post-myocardial infarction or pressure overload models) and atherosclerosis (e.g., ApoE-/- or LDLR-/- mice). Such studies would be crucial to elucidate its potential for preventing adverse cardiac remodeling, reducing cardiac fibrosis, improving cardiac function, and inhibiting the progression of atherosclerotic plaques. These investigations will be essential to fully understand the therapeutic utility of VTP-27999 in the broader spectrum of cardiovascular diseases.

References

- 1. clinician.nejm.org [clinician.nejm.org]

- 2. researchgate.net [researchgate.net]

- 3. Renin inhibition reduces hypercholesterolemia-induced atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]

- 5. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversal of glomerulosclerosis after high-dose enalapril treatment in subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Renin-Angiotensin System in Pathogenesis of Atherosclerosis and Treatment of CVD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

VTP-27999 and the Prorenin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between VTP-27999, a potent renin inhibitor, and the (pro)renin receptor ((P)RR). It consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development in the field of renin-angiotensin system (RAS) modulation.

Core Interaction Summary

VTP-27999 is a direct, active-site-directed renin inhibitor. Its primary mechanism of action is the potent inhibition of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAS cascade. While VTP-27999 does not directly bind to and inhibit the (pro)renin receptor, it modulates its signaling output by inhibiting its natural ligand, renin.

A key distinction of VTP-27999 compared to other renin inhibitors like aliskiren is its effect on prorenin. VTP-27999 does not induce the unfolding of prorenin into an active "open" conformation. However, it is capable of binding to this acid-activated open form of prorenin, should it be present. Critically, studies have demonstrated that VTP-27999 can block renin's ability to stimulate (P)RR-mediated downstream signaling, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in vascular smooth muscle cells. In contrast, VTP-27999 does not appear to interfere with signaling pathways initiated by prorenin binding to the (P)RR.

Quantitative Data

The following tables summarize the key quantitative parameters for VTP-27999's interaction with renin and its downstream effects on (P)RR signaling.

| Parameter | Value | Target | Reference |

| IC50 | 0.3 nmol/L | Renin | [1] |

| Compound | Effect on Renin-Induced ERK1/2 Phosphorylation | Effect on Prorenin-Induced Signaling | Cell Type | Reference |

| VTP-27999 | Inhibition | No interference | Rat Vascular Smooth Muscle Cells | [2] |

| Aliskiren | No Inhibition | No interference | Rat Vascular Smooth Muscle Cells | [2] |

Signaling Pathways and Experimental Workflows

(Pro)renin Receptor Signaling Pathway

The binding of renin or prorenin to the (P)RR can initiate both angiotensin II-dependent and -independent signaling cascades. The angiotensin II-independent pathway often involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.

Experimental Workflow: Assessing VTP-27999's Effect on Renin-Induced ERK1/2 Phosphorylation

This workflow outlines the key steps to determine the inhibitory effect of VTP-27999 on renin-induced ERK1/2 phosphorylation in vascular smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding VTP-27999 and the (pro)renin receptor.

Renin Inhibition Assay (IC50 Determination)

This protocol is a representative method for determining the IC50 of a renin inhibitor like VTP-27999.

Materials:

-

Recombinant human renin

-

Synthetic renin substrate (e.g., a FRET-based peptide)

-

VTP-27999

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.1% BSA)

-

96-well microplate (black, for fluorescence assays)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of VTP-27999 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of VTP-27999 in assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

VTP-27999 dilution or vehicle (for control)

-

Recombinant human renin

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the renin substrate to each well.

-

Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate over a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction for each VTP-27999 concentration.

-

Plot the reaction rate as a function of the logarithm of the VTP-27999 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot for Phospho-ERK1/2 in Vascular Smooth Muscle Cells

This protocol details the steps to assess the effect of VTP-27999 on renin-induced ERK1/2 phosphorylation.

Cell Culture and Treatment:

-

Culture rat vascular smooth muscle cells in appropriate growth medium until they reach 80-90% confluency.

-

Serum-starve the cells for 24 hours to reduce basal levels of phosphorylated ERK1/2.

-

Pre-incubate the cells with various concentrations of VTP-27999 or vehicle control in serum-free medium for 1 hour at 37°C.

-

Stimulate the cells with a predetermined optimal concentration of renin for a short period (e.g., 5-15 minutes) at 37°C.

Protein Extraction and Quantification:

-

Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the results, strip the membrane and re-probe with a primary antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

References

Methodological & Application

Application Notes and Protocols: VTP-27999 Hydrochloride in vitro Renin Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VTP-27999 Hydrochloride is a potent and selective, non-peptidic alkyl amine direct renin inhibitor.[1][2] Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the cleavage of angiotensinogen to form angiotensin I.[1][3] By directly inhibiting renin, VTP-27999 effectively blocks the entire RAAS cascade, leading to a reduction in blood pressure. This makes it a promising therapeutic agent for hypertension and related cardiovascular and renal diseases.[1][4] These application notes provide detailed protocols for assessing the in vitro activity of this compound against renin.

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of VTP-27999 against Renin

| Compound | Assay Target | IC50 (nM) | Species | Notes | Reference |

| VTP-27999 | Intracellular Renin | 27 | Human (HMC-1 cell line) | Demonstrated higher potency than aliskiren (IC50 = 171 nM) in the same assay. | [5] |

| VTP-27999 | Purified Recombinant Renin | 0.3 | Human | Assay performed in buffer with 0.3 nM purified recombinant human renin. | [1][6] |

| VTP-27999 | Plasma Renin Activity (PRA) | Not explicitly stated as IC50, but potent inhibition observed. | Human | A 3-fold loss in potency was observed when measured in the presence of plasma compared to buffer. | [1] |

Table 2: Comparative In Vitro Data with Aliskiren

| Compound | Parameter | Value | Species | Reference |

| VTP-27999 | IC50 (Intracellular Renin) | 27 nM | Human | [5] |

| Aliskiren | IC50 (Intracellular Renin) | 171 nM | Human | [5] |

| VTP-27999 | IC50 (Purified Renin) | 0.3 nmol/L | Human | [6] |

| Aliskiren | IC50 (Purified Renin) | 0.6 nmol/L | Human | [6] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro renin activity assay to evaluate the inhibitory potential of this compound. This protocol is synthesized from standard practices and available data on VTP-27999.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human renin.

Materials and Reagents:

-

This compound

-

Purified Recombinant Human Renin (e.g., 0.3 nM final concentration)[1]

-

Renin substrate (e.g., synthetic angiotensinogen or a fluorogenic substrate)

-

Assay Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, with a protease inhibitor cocktail minus EDTA)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplates (black, for fluorescent assays)

-

Microplate reader with appropriate filters for fluorescence detection

-

Incubator (37°C)

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the VTP-27999 stock solution in the assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Reaction Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control - DMSO in assay buffer).

-

Purified Recombinant Human Renin (to a final concentration of, for example, 0.3 nM).[1]

-

-

Include control wells:

-

Negative Control (No Inhibition): Assay buffer, vehicle (DMSO), and renin.

-

Positive Control (Maximum Inhibition): A known potent renin inhibitor or no renin.

-

Blank: Assay buffer and substrate only (to measure background fluorescence).

-

-

-

Enzyme-Inhibitor Pre-incubation:

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the renin substrate to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence (or other signal, depending on the substrate) at multiple time points using a microplate reader. The kinetic readings will allow for the determination of the initial reaction velocity (V0).

-

-

Data Analysis:

-

Subtract the blank reading from all experimental wells.

-

Calculate the percentage of renin inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (V0 with inhibitor / V0 without inhibitor))

-

Plot the percentage of inhibition against the logarithm of the VTP-27999 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, an open-source alternative, or similar).

-

Mandatory Visualizations

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.

Caption: General workflow for the in vitro renin activity assay of VTP-27999.

References

- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. | BioWorld [bioworld.com]

- 6. ahajournals.org [ahajournals.org]

VTP-27999 Hydrochloride solution preparation for cell culture

Clarification on the Function of VTP-27999 Hydrochloride

Initial reports and available scientific literature exclusively identify this compound as a potent and selective renin inhibitor, investigated for its potential in treating hypertension and related cardiovascular conditions. There is currently no scientific evidence to support its function as a RAR-related orphan receptor C (RORγt) inhibitor or its application in Th17 cell culture.

VTP-27999's mechanism of action is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. By inhibiting renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[1][2] This leads to a reduction in blood pressure. Clinical studies have explored its effects on renal plasma flow and its interaction with the renin system, further solidifying its role as a renin inhibitor.[3][4][5]

Given the user's interest in RORγt inhibition for Th17 cell culture, the following application notes and protocols are provided as a general guideline for a typical small molecule RORγt inhibitor. This information is not applicable to this compound.

Application Notes and Protocols for a General RORγt Inhibitor in Th17 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

T helper 17 (Th17) cells are a subset of CD4+ T cells that play a crucial role in the immune response against extracellular bacteria and fungi. However, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are critically dependent on the master transcription factor, RAR-related orphan receptor C (RORγt).[6][7] Small molecule inhibitors of RORγt represent a promising therapeutic strategy for Th17-mediated diseases by blocking the production of pro-inflammatory cytokines such as IL-17A.[8][9] These application notes provide a general framework for the preparation and use of a small molecule RORγt inhibitor in an in vitro human Th17 cell differentiation assay.

Quantitative Data of Representative RORγt Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known RORγt inhibitors. These values are context-dependent and can vary based on the specific assay conditions.

| Compound Name | IC50 (Th17 Differentiation) | Cell-Based Reporter Assay IC50 | Reference |

| Digoxin | ~1.98 µM | Not Specified | [10] |

| SR1001 | Not Specified | Not Specified | [11] |

| SR2211 | Not Specified | Not Specified | [12] |

| Ursolic Acid | Not Specified | Not Specified | [12] |

| ML209 | Submicromolar | Not Specified | [10] |

| S18-000003 | 13 nM | 29 nM | [8] |

Signaling Pathway and Experimental Workflow

Caption: RORγt signaling pathway in Th17 cell differentiation.

Caption: General workflow for assessing a RORγt inhibitor's effect on Th17 differentiation.

Experimental Protocols

1. Preparation of RORγt Inhibitor Stock Solution

-